8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Description
8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic tetralone derivative characterized by a chloro substituent at position 8, methyl groups at position 4, and a ketone moiety at position 1. The compound’s core structure is derived from 3,4-dihydronaphthalen-1(2H)-one, a scaffold widely utilized in medicinal chemistry due to its conformational rigidity and adaptability to functionalization.
Properties
Molecular Formula |
C12H13ClO |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
8-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13ClO/c1-12(2)7-6-10(14)11-8(12)4-3-5-9(11)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
KHIQRSKYKHHJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of a precursor naphthalenone compound. One possible route is the Friedel-Crafts acylation of a chlorinated naphthalene derivative with an appropriate acyl chloride, followed by reduction and methylation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and acylation reactions, using catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the dihydronaphthalenone scaffold significantly influence biological activity and physicochemical properties. Key comparisons include:
Chloro Substituents
- 8-Chloro vs. 7-Chloro Derivatives: The 8-chloro derivative (hypothetical, based on analogs) is expected to exhibit distinct electronic effects compared to 7-chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1082267-76-2). In contrast, 7-chloro derivatives are more commonly reported in antiproliferative studies, such as in longifolene-derived compounds (e.g., 6a–6q) .
6-Isopropyl vs. 8-Chloro Derivatives :
- Compounds bearing a 6-isopropyl group (e.g., 6a–6q) demonstrate broad-spectrum anticancer activity, with IC50 values ranging from 2.5–8.7 µM against cancer cell lines (T-24, MCF-7, HepG2). The bulky isopropyl group likely enhances steric interactions, while the 8-chloro substituent may prioritize electronic modulation .
Hydroxyl and Methoxy Substituents
- Natural derivatives like 4,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one (isolated from Hypoxylon sp.) and 2-(4-methoxybenzylidene)-4,4-dimethyl analogs exhibit distinct bioactivities. Hydroxyl groups contribute to hydrogen bonding, whereas methoxy groups enhance lipophilicity .
Antiproliferative Activity
- Longifolene-Derived Tetralones (6a–6q) :
- Compounds with sulfonyl-triazole-thio moieties (e.g., 6d, 6g, 6h) show superior activity (IC50: 2.5–4.1 µM) compared to 5-FU (IC50: 5.8–9.2 µM). The absence of chloro substituents in these compounds suggests that electron-withdrawing groups like sulfonyl triazole are critical for activity .
- Hypothetical 8-Chloro Derivative : Chlorine at position 8 may enhance DNA intercalation or kinase inhibition, but direct comparisons require experimental validation.
Anti-Neuroinflammatory Activity
Crystallographic and Conformational Analysis
- 2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Exhibits an E-configuration at the exocyclic C=C bond and a dihedral angle of 72.92° between aromatic rings. The 4,4-dimethyl groups enforce a distorted chair conformation in the cyclohexanone ring, stabilizing the molecule for crystal packing .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Crystallographic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
